molecular formula C10H18N4 B1470237 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1511766-33-8

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine

Cat. No. B1470237
M. Wt: 194.28 g/mol
InChI Key: HLYWNRRQIVPCOF-UHFFFAOYSA-N
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Description

“1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine” is a chemical compound with the CAS Number: 1428233-01-5 . It has a molecular weight of 180.25 . The compound is a light yellow powder .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine”, can involve various strategies . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine” consists of a piperazine ring attached to a 3,5-dimethyl-1H-pyrazol-4-yl group . The InChI code for this compound is 1S/C9H16N4/c1-7-9(8(2)12-11-7)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine” is a light yellow powder . It has a molecular weight of 180.25 . The compound should be stored at room temperature .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues have been explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds has been a focal point for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications

Piperazine derivatives have been patented for a variety of therapeutic uses due to their diverse pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and more. The modification of the piperazine nucleus has shown significant differences in the medicinal potential of the resultant molecules, suggesting its flexibility as a building block for drug discovery (Rathi et al., 2016).

DNA Interaction

Piperazine derivatives, including those with N-methyl piperazine groups, have been studied for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These interactions have implications for their use as fluorescent DNA stains in cell biology, highlighting their importance in research applications beyond therapeutics (Issar & Kakkar, 2013).

Novel Opioid-like Compounds

Compounds structurally similar to piperazine have been identified for their opioid-like properties. For instance, 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) is a novel psychoactive substance with opioid-like effects, underlining the potential of piperazine derivatives in the development of new analgesic drugs (Siddiqi et al., 2015).

DPP-IV Inhibitors

Piperazine derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. This showcases the potential of piperazine-based compounds in contributing to the treatment of chronic conditions (Mendieta et al., 2011).

Safety And Hazards

The safety information for “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine” includes several hazard statements: H302, H315, H319, and H335 . The precautionary statements include P261, P280, and P305+351+338 . The compound is labeled with the GHS07 pictogram and has a signal word of "warning" .

properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-10(9(2)13-12-8)7-14-5-3-11-4-6-14/h11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYWNRRQIVPCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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